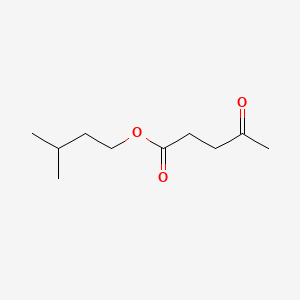
Isoamyl levulinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamyl levulinate, also known as 3-methylbutyl 4-oxopentanoate, is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.2481 .
Synthesis Analysis
The enzymatic production of this compound can be achieved via the esterification of isoamyl alcohol (IA) and levulinic acid (LA), a biomass-based platform chemical . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The production of this compound involves the esterification of isoamyl alcohol and levulinic acid . The reaction is conducted using a stoichiometric LA:IA molar ratio (500 mmol L −1 of each reactant) under continuous mechanical stirring at 40 ℃ for 24 h of contact time .Physical And Chemical Properties Analysis
This compound is a colorless clear liquid . It has a specific gravity of 0.95700 to 0.96300 at 20.00 °C . The refractive index is 1.42700 to 1.43300 at 20.00 °C . The boiling point is 252.00 to 253.00 °C at 760.00 mm Hg .Mecanismo De Acción
The mechanism of action for the production of isoamyl levulinate involves the esterification of isoamyl alcohol (IA) and levulinic acid (LA) in a solvent system . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .
Safety and Hazards
Direcciones Futuras
Propiedades
| 71172-75-3 | |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-methylbutyl 4-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 |
Clave InChI |
NYIALINCMIXBSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCC(=O)C |
SMILES canónico |
CC(C)CCOC(=O)CCC(=O)C |
Densidad |
0.957-0.963 (20°) |
| 71172-75-3 | |
Descripción física |
Clear colourless liquid; Light ethereal carmellic aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
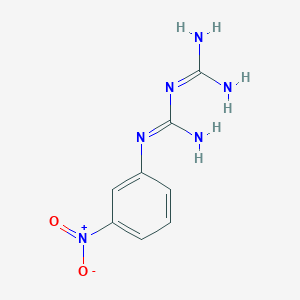
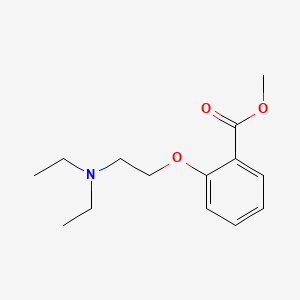
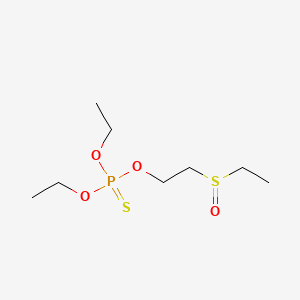
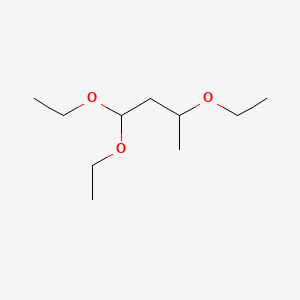
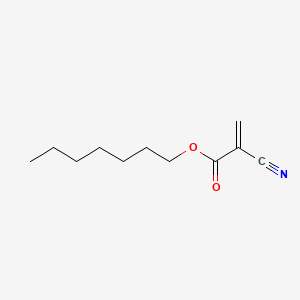

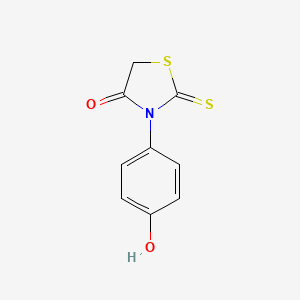




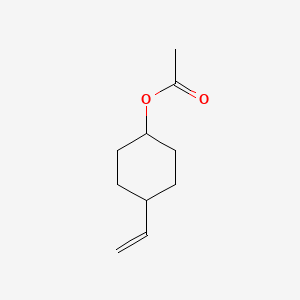

![n,n-Dimethyl-2-[2-(4-octylphenoxy)ethoxy]ethanamine](/img/structure/B1616698.png)
